6-(3-Aminopropyl)-2-chloropyridin-3-OL
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Overview
Description
6-(3-Aminopropyl)-2-chloropyridin-3-OL is a chemical compound that belongs to the class of pyridines It is characterized by the presence of an aminopropyl group attached to the pyridine ring, along with a chlorine atom at the second position and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminopropyl)-2-chloropyridin-3-OL typically involves the reaction of 2-chloropyridine with 3-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Advanced purification techniques, such as distillation and crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(3-Aminopropyl)-2-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and thiols (RSH) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or dehydroxylated products.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
6-(3-Aminopropyl)-2-chloropyridin-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3-Aminopropyl)-2-chloropyridin-3-OL involves its interaction with specific molecular targets. The aminopropyl group allows the compound to bind to proteins and enzymes, potentially inhibiting their activity. The chlorine and hydroxyl groups contribute to the compound’s reactivity and ability to form hydrogen bonds, which can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropyltriethoxysilane: Used in surface functionalization and as a coupling agent.
3-Aminopropyltrimethoxysilane: Similar to 3-Aminopropyltriethoxysilane but with different alkoxy groups.
N-(2-Aminoethyl)-3-aminopropyltriethoxysilane: Contains an additional aminoethyl group, used in similar applications.
Uniqueness
6-(3-Aminopropyl)-2-chloropyridin-3-OL is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyridine ring, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for a broader range of chemical modifications and applications compared to similar compounds.
Properties
Molecular Formula |
C8H11ClN2O |
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Molecular Weight |
186.64 g/mol |
IUPAC Name |
6-(3-aminopropyl)-2-chloropyridin-3-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-8-7(12)4-3-6(11-8)2-1-5-10/h3-4,12H,1-2,5,10H2 |
InChI Key |
ZHKHIZAGYKRPCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CCCN)Cl)O |
Origin of Product |
United States |
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